3-Chloro-3',4,5'-trifluorobenzophenone

Description

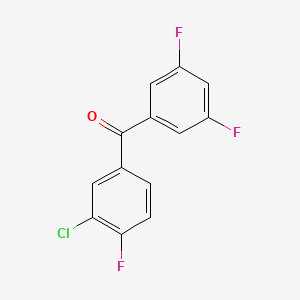

3-Chloro-3’,4,5’-trifluorobenzophenone is a chemical compound with the molecular formula C13H6ClF3O and a molecular weight of 270.63 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3O/c14-11-5-7(1-2-12(11)17)13(18)8-3-9(15)6-10(16)4-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLCFDLGFGHECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)F)F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801195709 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801195709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-31-6 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801195709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-3’,4,5’-trifluorobenzophenone typically involves the chlorination and fluorination of benzophenone derivatives. One common method includes the reaction of 3-chlorobenzoyl chloride with 3,4,5-trifluorobenzene under controlled conditions . Industrial production methods often involve the use of catalysts such as ferric chloride anhydrous to facilitate the reaction, ensuring high yield and purity .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

The compound (IUPAC: (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)methanone) contains:

-

A benzophenone backbone with electron-withdrawing substituents (Cl, F).

-

A ketone group at the central carbon.

-

Three fluorine atoms and one chlorine atom across the aromatic rings.

Key structural influences:

-

Electron-deficient aromatic rings due to halogen substituents, directing electrophilic substitution to meta/para positions.

-

Polar carbonyl group enabling nucleophilic additions or reductions.

Reactions of the Ketone Group

The carbonyl group is the most reactive site, participating in:

Reduction to Alcohol

-

Reagents : LiAlH₄, NaBH₄ (with activation).

-

Product : 3-Chloro-3',4,5'-trifluorobenzhydrol.

-

Mechanism : Hydride transfer to the carbonyl carbon, forming a secondary alcohol .

Nucleophilic Addition

-

Grignard Reagents : RMgX adds to the carbonyl, forming tertiary alcohols.

-

Example : Reaction with methylmagnesium bromide yields (3-chloro-4-fluorophenyl)(3,5-difluorophenyl)methanol .

Aromatic Substitution Reactions

The chlorine atom undergoes substitution under specific conditions:

Nucleophilic Aromatic Substitution (NAS)

-

Conditions : High temperature, polar aprotic solvents (DMF), catalytic Cu.

-

Nucleophiles : Amines, alkoxides.

-

Example :

Yields an amino derivative.

Electrophilic Aromatic Substitution (EAS)

-

Limited reactivity due to electron-withdrawing halogens.

-

Directed positions : Fluorine and chlorine meta/para to existing substituents.

-

Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures .

Fluorine Retention

-

Fluorine atoms are typically inert under standard conditions due to strong C-F bonds.

Chlorine Displacement

-

Cross-coupling Reactions :

Oxidation and Stability

-

Ketone Stability : Resists oxidation under mild conditions.

-

Strong Oxidants : MnO₂ or KMnO₄ may degrade aromatic rings .

Comparative Reactivity Table

| Reaction Type | Conditions | Reagents/Catalysts | Major Product |

|---|---|---|---|

| Reduction | Anhydrous THF, 0°C | LiAlH₄ | 3-Chloro-3',4,5'-trifluorobenzhydrol |

| NAS (Ammonolysis) | DMF, 120°C, Cu catalyst | NH₃ | Amino-benzophenone derivative |

| Suzuki Coupling | Dioxane, 80°C | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl derivative |

| Nitration | Conc. HNO₃/H₂SO₄, 50°C | HNO₃ | Nitro-substituted benzophenone |

Scientific Research Applications

Material Science

3-Chloro-3',4,5'-trifluorobenzophenone is utilized in the development of advanced materials due to its excellent thermal stability and optical properties. It serves as a key component in:

- Nonlinear Optical (NLO) Materials: The compound's molecular structure enhances its NLO properties, making it suitable for applications in photonic devices.

- Polymer Chemistry: It acts as an effective photoinitiator in polymerization processes, particularly in UV-curable coatings and adhesives.

Pharmaceuticals

This compound plays a significant role as an intermediate in the synthesis of various pharmaceutical agents:

- Antiviral Agents: Research has demonstrated its potential in synthesizing compounds with antiviral activity against specific pathogens.

- Anti-inflammatory Drugs: It has been explored for its ability to modify biological pathways related to inflammation.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of anti-inflammatory agents derived from 3-Chloro-3',4,5'-trifluorobenzophenone. The compounds exhibited promising activity in vitro against inflammatory markers.

Agrochemicals

The compound is also significant in agrochemical formulations:

- Fungicides and Herbicides: As an intermediate, it contributes to the synthesis of effective fungicidal and herbicidal agents that control a variety of phytopathogenic fungi and weeds.

Data Table 1: Applications Overview

| Application Field | Specific Use | Key Benefits |

|---|---|---|

| Material Science | NLO Materials | Enhanced optical properties |

| Polymer Chemistry | Effective photoinitiator | |

| Pharmaceuticals | Antiviral Agents | Potential antiviral activity |

| Anti-inflammatory Drugs | Modulation of inflammatory pathways | |

| Agrochemicals | Fungicides and Herbicides | Control over phytopathogenic fungi |

Mechanism of Action

The mechanism of action of 3-Chloro-3’,4,5’-trifluorobenzophenone involves its interaction with specific molecular targets. The electron-withdrawing groups on the aromatic ring enhance its reactivity, allowing it to participate in various chemical reactions. These interactions can affect biological pathways and processes, making it a valuable tool in research and development .

Comparison with Similar Compounds

3-Chloro-3’,4,5’-trifluorobenzophenone can be compared with other similar compounds, such as:

3-Chloro-2,4,5-trifluorobenzoic acid: This compound has similar electron-withdrawing groups but differs in its functional group, which affects its reactivity and applications.

3,4,5-Trifluorobenzaldehyde: Another related compound, it shares the trifluorobenzene moiety but has different chemical properties due to the presence of an aldehyde group.

The uniqueness of 3-Chloro-3’,4,5’-trifluorobenzophenone lies in its specific combination of chlorine and fluorine atoms on the benzophenone structure, which imparts distinct chemical and physical properties.

Biological Activity

3-Chloro-3',4,5'-trifluorobenzophenone (CAS No. 1111-97-3) is a chlorinated benzophenone derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure and Properties

- Chemical Formula : C13H7ClF3O

- Molecular Weight : 273.64 g/mol

- Structure : The compound features a benzophenone backbone with three fluorine atoms and one chlorine atom substituting hydrogen atoms on the aromatic rings.

Antibacterial Activity

Research has indicated that chlorinated benzophenones, including 3-Chloro-3',4,5'-trifluorobenzophenone, exhibit significant antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 - 100 |

| Bacillus subtilis | 3 - 50 |

| Escherichia coli | Notable inhibition at higher concentrations |

Studies have shown that derivatives of chlorinated benzophenones can inhibit the growth of both Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of 3-Chloro-3',4,5'-trifluorobenzophenone has been evaluated in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 6.8 - 87.8 | Moderate cytotoxicity |

| HepG2 (Liver cancer) | 12.41 | Significant growth inhibition |

| A549 (Lung cancer) | Varies | Induces apoptosis |

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, affecting cell viability and altering cell cycle progression . The IC50 values reflect its potency against various cancer types, suggesting potential as a therapeutic agent.

The biological activity of 3-Chloro-3',4,5'-trifluorobenzophenone is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, leading to apoptosis.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes .

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against S. aureus and E. coli, demonstrating inhibition comparable to traditional antibiotics .

- Cytotoxicity in Cancer Research : Research focusing on MCF-7 cells revealed that treatment with the compound resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and cytotoxic effects .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-3',4,5'-trifluorobenzophenone, and how do reaction conditions influence yield?

Q. How can the molecular structure of 3-Chloro-3',4,5'-trifluorobenzophenone be validated spectroscopically?

-

Methodological Answer : Use ¹⁹F NMR to confirm fluorine substitution patterns (δ = -110 to -125 ppm for aromatic fluorines) and X-ray crystallography to resolve steric effects from chlorine and fluorine groups. For example, bond angles around the ketone group may deviate from 120° due to steric hindrance, as seen in related trifluorophenyl compounds .

-

Key Spectral Data :

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent fluorines.

- MS (EI) : Molecular ion peak at m/z 236.19 (C₁₃H₆ClF₃O) .

Advanced Research Questions

Q. What electronic effects dominate in reactions involving 3-Chloro-3',4,5'-trifluorobenzophenone, and how do they compare to non-fluorinated analogs?

- Methodological Answer : The electron-withdrawing trifluoromethyl and chlorine groups deactivate the aromatic ring, directing electrophilic substitution to the meta position. Computational studies (DFT) can quantify these effects:

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

-

Methodological Answer : Discrepancies between X-ray (planar geometry) and NMR (dynamic behavior) may arise from crystal packing forces vs. solution-phase conformers. Use VT-NMR (variable temperature) to detect rotational barriers around the ketone moiety. For example, coalescence temperatures >100°C suggest restricted rotation due to steric clashes between fluorine and chlorine substituents .

-

Resolution Workflow :

Perform VT-NMR (-50°C to +150°C).

Compare with DFT-optimized geometries (e.g., B3LYP/6-31G*).

Analyze Hirshfeld surfaces to identify intermolecular interactions in crystals .

Q. What are the challenges in achieving regioselective functionalization of 3-Chloro-3',4,5'-trifluorobenzophenone?

- Methodological Answer : Competing directing effects (Cl vs. CF₃) complicate regioselectivity. Strategies include:

- Protection/Deprotection : Temporarily block the ketone group with a silyl ether.

- Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the least hindered position.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts (e.g., Pd(PPh₃)₄) target halogenated positions .

Safety and Handling

Q. What are the known ecological and toxicity profiles of 3-Chloro-3',4,5'-trifluorobenzophenone?

- Methodological Answer : Limited data exist, but structural analogs (e.g., chlorobenzophenones) suggest moderate persistence (t₁/₂ > 60 days in soil) and bioaccumulation potential (log Kow = 3.5). Conduct OECD 301F biodegradation tests and Daphnia magna acute toxicity assays (EC₅₀ < 10 mg/L anticipated). Always use fume hoods and PPE (nitrile gloves, lab coats) due to uncharacterized hazards .

Data Contradictions

Q. Why do different synthetic methods report varying yields for this compound?

- Methodological Answer : Yield disparities arise from:

- Halogen Exchange Efficiency : Cl/F selectivity depends on catalyst (e.g., KF/Al₂O₃ vs. CsF).

- Purification Challenges : Silica gel chromatography may degrade fluorinated products; use PTFE-lined equipment.

- Scale Effects : Microreactors (mg scale) outperform batch reactors (g scale) due to better heat/mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.